dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Overview
Description
Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene is a complex organic compound with the molecular formula C12H24N4O2 It is known for its unique structure, which includes multiple nitrogen and oxygen atoms arranged in a specific configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary depending on the starting materials and desired purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. This includes precise control of temperature, pressure, and the concentration of reactants. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst is often used for reduction reactions.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H,5H-quinolizine: Another nitrogen-containing compound with a different ring structure.
Octahydro-1H,5H-pyrrolo[3,4-b]pyridine: Similar in containing nitrogen atoms but with a different arrangement.
Uniqueness
Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene is unique due to its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
7,16-dioxa-1,10,19,20-tetrazapentacyclo[9.7.1.12,6.015,19.010,20]icosane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-3-11-15-7-10-20-14-6-2-4-12(18(14)15)16-8-9-19-13(5-1)17(11)16/h11-14H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMMZLWKAHEKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N3CCOC4N3C(CCC4)N5N2C(C1)OCC5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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